molecular formula C19H26N4O B7132717 N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide

N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide

Cat. No.: B7132717
M. Wt: 326.4 g/mol
InChI Key: JTPPGRSWEPGKDQ-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide is a synthetic compound that features a piperidine ring and a pyrazole ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-15-18(14-21(2)20-15)19(24)22(3)17-10-7-11-23(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14,17H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPPGRSWEPGKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity . These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide can be compared with other piperidine and pyrazole derivatives:

The uniqueness of this compound lies in its specific combination of piperidine and pyrazole rings, which may confer distinct biological activities and chemical properties.

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